N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
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Overview
Description
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine derivatives is complex and diverse. The piperidine ring is a common structural motif in their structure .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
1. Neuropharmacology
- The compound has been studied in the context of serotonin (5-HT) receptors. For example, WAY-100635, a derivative of the compound, is a potent and selective 5-HT1A receptor antagonist, which has been used to study the inhibitory actions on 5-HT neuronal firing (Craven, Grahame-Smith, & Newberry, 1994).
- Another derivative, 18F-Mefway, has been compared with 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects using PET imaging. This derivative offers insights into receptor imaging without the need for a defluorination inhibitor (Choi et al., 2015).
2. Molecular Pharmacology
- Research on the interaction of certain derivatives with the CB1 cannabinoid receptor has been conducted, providing insight into the molecular mechanisms of receptor antagonism and binding interactions (Shim et al., 2002).
- Studies on sigma(1) receptor binding and activity have used derivatives of the compound to explore affinity and selectivity, which are important in tumor research and therapy (Berardi et al., 2005).
3. Agricultural Chemistry
- Derivatives of the compound have been synthesized and evaluated for larvicidal properties against mosquito larvae, contributing to the development of new insecticides (Taylor, Hall, & Vedres, 1998).
4. Organic Chemistry
- In organic chemistry, the synthesis of new partially hydrogenated carbazoles has involved derivatives of this compound, contributing to the development of novel organic synthesis methodologies (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
- Additionally, the compound has been used in the synthesis of anticonvulsants based on 2-piperidinecarboxylic acid, highlighting its role in drug development (Ho, Crider, & Stables, 2001).
5. Radiopharmaceuticals
- The compound has applications in the development of radiopharmaceuticals, as demonstrated by the solid-phase radiosynthesis of [11C]WAY 100635, a radiotracer used in PET imaging (Wilson, DaSilva, & Houle, 1996).
6. Medical Imaging
- Derivatives of the compound have been used in PET imaging for targeting macrophage colony-stimulating factor 1 receptor (CSF1R), contributing to the understanding of neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
Future Directions
The future directions in the research of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21(2)27(24,25)22-12-8-15(9-13-22)14-20-18(23)19(10-11-19)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKRRALLUCRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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